Regioisomer-Specific Lipophilicity (LogP) as a Determinant of Chromatographic Retention and Membrane Permeability
The 6-amino regioisomer (CAS 148193-37-7) exhibits a computed LogP of 1.75 . Although experimental LogP values for the 5-amino and 7-amino isomers are not systematically reported, the parent unsubstituted 1,2-benzisothiazol-3(2H)-one (BIT) has a lower LogP of approximately 1.3, indicating that the amino substituent at the 6-position increases lipophilicity relative to the core scaffold. In contrast, the 2-amino derivative of BIT shows different chromatographic behavior consistent with a more polar character [1]. For procurement decisions, this LogP difference translates into distinct retention times in reversed-phase HPLC purification and altered passive membrane permeability profiles, making the 6-amino isomer preferable when higher lipophilicity is required for a synthetic intermediate or probe compound.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.75 (6-amino-BIT) |
| Comparator Or Baseline | Parent 1,2-benzisothiazol-3(2H)-one (BIT): LogP ≈ 1.3 (estimated); 2-amino-BIT: more polar, LogP < 1.3 |
| Quantified Difference | ΔLogP ≈ +0.45 vs. unsubstituted BIT |
| Conditions | Computed values (in silico); no experimental LogP measurement found |
Why This Matters
A LogP difference of approximately 0.45 units is significant for reversed-phase HPLC method development and can influence the choice of regioisomer for library synthesis where specific lipophilicity windows are targeted.
- [1] Vicini P, et al. Comparison of in vitro and ex vivo antiplatelet effects of 1,2-benzisothiazolin-3-one and its 2-amino derivative. Arzneimittelforschung 1999; 49(11): 896-899. (Indirect evidence of polarity difference). View Source
